N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide
Description
N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a phthalazine core substituted with a phenyl group at the 4-position. The compound’s structure includes a thioether linkage (-S-) connecting the acetamide moiety to the phthalazine ring, with an ethoxyphenyl group attached to the nitrogen of the acetamide (Figure 1). For instance, sulfanyl acetamides with heterocyclic cores (e.g., triazoles, oxadiazoles) have demonstrated activity against Wnt/β-catenin signaling (), bacterial pathogens (), and olfactory receptors (). The phthalazine moiety may enhance π-π stacking interactions in target binding, distinguishing it from other heterocyclic systems.
Properties
Molecular Formula |
C24H21N3O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-phenylphthalazin-1-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H21N3O2S/c1-2-29-21-15-9-8-14-20(21)25-22(28)16-30-24-19-13-7-6-12-18(19)23(26-27-24)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,25,28) |
InChI Key |
YAGSUFZZNWMHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Phthalazine vs. Triazole/Oxadiazole Derivatives
- Phthalazine Core: The target compound’s phthalazine ring is a bicyclic aromatic system, contrasting with monocyclic triazole (e.g., VUAA-1, ) or oxadiazole (e.g., compound 4, ) cores in analogs. Phthalazine’s extended π-system may improve binding to hydrophobic pockets in biological targets compared to smaller heterocycles.
- Triazole Derivatives : Compounds like VUAA-1 () and OLC-12 () feature 1,2,4-triazole rings linked to sulfanyl acetamide. These act as Orco channel agonists, suggesting that the triazole’s nitrogen-rich structure facilitates ion channel interactions.
- Oxadiazole Derivatives : The oxadiazole-containing compound in (5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione) emphasizes the role of electronegative atoms in regioselective alkylation reactions, a key step in synthesizing bioactive acetamides.
Substituent Variations
- Ethoxyphenyl Group : The 2-ethoxyphenyl substituent in the target compound differs from the 4-methoxyphenyl group in compound 8u () or the 2-ethylphenyl group in . Ethoxy groups may enhance metabolic stability compared to methyl or nitro substituents (e.g., compound 8v, ).
- Phenylphthalazine vs. Pyridinyl/Allyl Groups : The 4-phenylphthalazin-1-yl group contrasts with pyridinyl () or allyl () substituents in triazole analogs. Bulky aromatic groups like phenylphthalazine could influence solubility and membrane permeability.
Wnt/β-Catenin Pathway Inhibition
iCRT3 (), an oxazole-based sulfanyl acetamide, inhibits β-catenin/TCF interactions (IC₅₀ ~2.5 µM). While the target compound’s phthalazine core differs, its sulfanyl acetamide backbone may similarly disrupt protein-protein interactions.
Antimicrobial and Enzyme Inhibition
- Antibacterial Activity : Triazole-thioacetamide derivatives (e.g., compounds 38 and 39, ) exhibit MIC values of 8–32 µg/mL against E. coli. The phthalazine analog’s larger aromatic system might alter bacterial membrane penetration.
- Enzyme Inhibition : Compounds like 8t–8w () inhibit α-glucosidase (IC₅₀ 12–45 µM) and lipoxygenase (IC₅₀ 18–60 µM). Substituents on the acetamide nitrogen (e.g., ethoxyphenyl vs. chlorophenyl in 8t) critically modulate potency.
Data Tables
Table 2: Substituent Effects on Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
